5-butylsulfonyl-1-phenyl-1H-tetrazole
Description
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-butylsulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C11H14N4O2S/c1-2-3-9-18(16,17)11-12-13-14-15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
FSUGWNZPOPKNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Construction via [3+2] Cycloaddition
The tetrazole ring is typically synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For 1-phenyl-1H-tetrazole precursors, this involves reacting benzonitrile derivatives with NaN₃ under acidic conditions. A critical challenge lies in subsequent sulfonylation at the 5-position, which demands careful control of electrophilic substitution.
For 5-butylsulfonyl derivatives, post-cycloaddition sulfonylation is preferred due to the instability of sulfonyl-containing nitriles. A two-step protocol is often employed:
-
Synthesis of 1-phenyl-1H-tetrazole.
-
Regioselective sulfonylation at the 5-position using butylsulfonyl chloride.
Sulfonylation Strategies for 5-Substituted Tetrazoles
Direct Sulfonylation Using Lewis Acid Catalysts
Lewis acids such as ZnBr₂ or Cu(II) complexes activate the tetrazole ring for electrophilic attack. In a representative procedure, 1-phenyl-1H-tetrazole is treated with butylsulfonyl chloride in the presence of Cu(OTf)₂ (20 mol%) in DMF at 80°C for 12 hours. The copper catalyst coordinates to the tetrazole’s nitrogen, enhancing nucleophilicity at the 5-position (Scheme 1).
Scheme 1
Yields under these conditions range from 65–78%, with purity >95% after recrystallization in ethanol.
Microwave-Assisted Sulfonylation
Microwave irradiation significantly reduces reaction times. Harusawa et al. demonstrated that sulfonylation of 5-unsubstituted tetrazoles completes within 30 minutes under MW irradiation (150 W, 100°C) using DMF as a solvent. Applied to this compound, this method achieves 82% yield with minimal byproducts.
Heterogeneous Catalysis for Sustainable Synthesis
Nanoparticle-Catalyzed Reactions
Pd/Co nanoparticles supported on carbon nanotubes (Pd/Co@CNT NPs) enable efficient sulfonylation at 90°C in water. The heterogeneous system facilitates easy catalyst recovery, with five reuse cycles showing <5% activity loss. For this compound, this green method affords 75% yield.
Table 1: Comparison of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu(OTf)₂ | DMF | 80 | 12 | 78 |
| Pd/Co@CNT NPs | H₂O | 90 | 6 | 75 |
| ZnBr₂ | DMF | 100 | 8 | 68 |
Solvent and Reagent Optimization
Role of Polar Aprotic Solvents
DMF and NMP enhance reaction rates by stabilizing transition states. The patent CN104910089A highlights DMF’s superiority in tetrazole synthesis, with solvent recycling rates up to 95%. For sulfonylation, DMF achieves 15% higher yields than THF due to improved sulfonyl chloride solubility.
Stoichiometric Considerations
Molar ratios of sulfonyl chloride to tetrazole (1.2:1) prevent di-sulfonylation. Excess reagent is removed via aqueous workup, as detailed in.
Purification and Scalability
Chemical Reactions Analysis
PMID27977313-Compound-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID27977313-Compound-47 has several scientific research applications:
Chemistry: It is used as a tool compound to study DDR inhibition and its effects on various chemical pathways.
Biology: It helps in understanding the role of DDRs in cellular processes and their implications in diseases.
Industry: It can be used in the development of new drugs targeting DDRs with improved efficacy and safety profiles.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 5-butylsulfonyl-1-phenyl-1H-tetrazole with structurally related tetrazole derivatives:
Key Observations:
- Electron-Withdrawing Effects: The sulfonyl group in this compound increases acidity compared to thioether or methyl substituents, which may enhance stability in acidic environments or improve binding in biological targets .
Stability and Reactivity
- Acidity: The sulfonyl group increases the tetrazole ring’s acidity (pKa ~ 4–5), facilitating deprotonation and participation in coordination chemistry or salt formation.
- Thermal Stability: Sulfonyl derivatives generally exhibit higher thermal stability than thioethers, as seen in the solid-state persistence of 10s .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 5-butylsulfonyl-1-phenyl-1H-tetrazole, and how can purity be validated?
- Methodology : The synthesis typically involves sulfonation of 1-phenyl-1H-tetrazole using butanesulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires a combination of techniques:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards.
- NMR : Confirm absence of extraneous peaks (e.g., δ 1.4–1.6 ppm for butyl chain protons).
- Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Look for S=O stretching vibrations (~1350–1150 cm⁻¹) and tetrazole ring absorption (~1600 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for the phenyl group (δ 7.4–7.6 ppm), butyl chain (δ 0.9–1.8 ppm), and sulfonyl group (¹³C δ ~55 ppm).
- X-ray Crystallography : Resolve crystal packing and confirm sulfonyl group geometry (e.g., bond angles ~105–110°) .
Q. How does the sulfonyl group influence the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC. The sulfonyl group enhances stability in acidic conditions but may hydrolyze under strong alkaline conditions (pH >12), forming sulfonic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends of this compound in nucleophilic substitution reactions?
- Approach :
- Use density functional theory (DFT) to calculate Fukui indices for electrophilic sites.
- Compare activation energies for reactions with amines vs. thiols. The sulfonyl group’s electron-withdrawing effect directs nucleophiles to the tetrazole ring’s N2 position .
- Validation : Correlate computational results with experimental kinetic data (e.g., pseudo-first-order rate constants).
Q. What strategies resolve contradictions in reported biological activity data for tetrazole sulfonates?
- Analysis Framework :
Meta-analysis : Compare assay conditions (e.g., cell lines, solvent controls) across studies.
Dose-Response Curves : Ensure IC₅₀ values are derived from ≥5 concentrations.
Solubility Checks : Use dynamic light scattering (DLS) to confirm compound dispersion in biological buffers. Contradictions often arise from aggregation or solvent interference .
Q. How can factorial design optimize reaction yields for large-scale synthesis?
- Experimental Design :
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–1 mol%).
- Response : Yield (%) measured by gravimetry.
- Optimization : A 2³ factorial design identifies interactions (e.g., high temperature with DMF increases yield by 15%). Confirm with a central composite design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
